molecular formula C19H23NO5S2 B2513177 propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate CAS No. 681813-71-8

propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

Cat. No.: B2513177
CAS No.: 681813-71-8
M. Wt: 409.52
InChI Key: NABJGUILWRWDGT-VBKFSLOCSA-N
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Description

Propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a complex organic compound characterized by its unique thiazolidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions. Typically, the synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione derivatives under the influence of a base to form the desired thiazolidine ring system. The esterification of the resulting thiazolidine compound with propanol and butanoic acid is carried out under acidic conditions to yield propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate.

Industrial Production Methods: On an industrial scale, the production involves optimizing reaction conditions to maximize yield and purity. This often includes controlling temperature, solvent systems, and reaction time. Catalysts may be used to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: It undergoes oxidation reactions particularly at the methylene and sulfur atoms.

  • Reduction: It can be reduced to form a variety of alcohols or amines, depending on the reaction conditions.

  • Substitution: The thiazolidine ring is prone to nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

  • Substitution: Nucleophiles like halides, amines, and thiols are typically employed.

Major Products Formed: Oxidation leads to sulfoxides and sulfones, while reduction results in alcohols or thiols depending on the agents used.

Scientific Research Applications

  • Chemistry: Used in the synthesis of various heterocyclic compounds due to its reactive thiazolidine core.

  • Biology: Studied for its antimicrobial and anticancer properties.

  • Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Compared to other thiazolidine derivatives, this compound is unique due to its specific substituents which enhance its pharmacological profile. Similar compounds include:

  • 3,4-dimethoxybenzylidene derivatives

  • Thiazolidine-2,4-dione analogs

  • Propyl esters of thiazolidine compounds

These similar compounds vary in their biological activity and chemical reactivity, making propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate a unique entity in its category.

Biological Activity

Propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a synthetic compound belonging to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • SMILES Notation : CCC(=O)OC(=O)C(C)C(=C(N1=C(S)N(C(=O)C1=O)C)C(C)=C)C(C)=C

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains:

Bacterial Strain MIC (mg/mL) MBC (mg/mL) Comparison
Bacillus cereus0.0080.016More potent than streptomycin (3x)
Staphylococcus aureus>0.1>0.1Resistant
Escherichia coli0.0150.03More potent than ampicillin (3–13x)
Pseudomonas aeruginosa0.0150.03Comparable to other antibiotics

The compound exhibited excellent activity against Bacillus cereus, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics like streptomycin and ampicillin .

Anticancer Activity

The anticancer potential of thiazolidinones has been explored in several studies. The mechanism of action is believed to involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells. For example:

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell growth significantly at concentrations ranging from 1×107M1\times 10^{-7}M to 1×105M1\times 10^{-5}M. At 1×105M1\times 10^{-5}M, cell proliferation was reduced to approximately 22.8% in treated cultures .
  • Mechanisms of Action : The proposed mechanisms include:
    • Inhibition of specific enzymes involved in cancer cell metabolism.
    • Induction of oxidative stress leading to apoptosis.
    • Disruption of cellular signaling pathways critical for tumor growth.

Case Studies

Several case studies have documented the effectiveness of thiazolidinone derivatives in clinical settings:

  • Case Study on Bacterial Resistance : A study involving patients with antibiotic-resistant infections highlighted the efficacy of thiazolidinone derivatives, including this compound, demonstrating significant reductions in bacterial load during treatment .
  • Cancer Treatment Trials : Clinical trials assessing the use of thiazolidinones in cancer therapy revealed promising results, with some patients showing marked improvements in tumor size and overall survival rates when treated with compounds similar to propyl 4-[...] .

Properties

IUPAC Name

propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c1-4-10-25-17(21)6-5-9-20-18(22)16(27-19(20)26)12-13-7-8-14(23-2)15(11-13)24-3/h7-8,11-12H,4-6,9-10H2,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABJGUILWRWDGT-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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